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For Immediate Release

BOSTON, MA – Preclinical research unveils ALV2, a novel small molecule designed to

selectively induce the degradation of the transcription factor Helios (IKZF2). Developed as a

potential immunotherapeutic agent, ALV2 operates by hijacking the body's natural protein

disposal system to eliminate a key protein involved in maintaining the suppressive function of

regulatory T cells (Tregs). This targeted protein degradation approach offers a promising new

strategy to enhance anti-tumor immunity.

ALV2 is a derivative of a medicinal chemistry program that also yielded ALV1, a compound

capable of degrading both Helios and the related Ikaros family protein, Ikaros (IKZF1). In

contrast, ALV2 demonstrates preferential degradation of Helios, a characteristic that could offer

a more targeted immunomodulatory effect.[1] The mechanism of action for ALV2 involves

recruiting the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to Helios, leading to its

ubiquitination and subsequent degradation by the proteasome.[1]

Quantitative In Vitro and In Vivo Findings
Preclinical evaluation of ALV2 has demonstrated its potent and selective activity in both cellular

and animal models.
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In Jurkat cells, a human T lymphocyte cell line, ALV2 preferentially induced the degradation of

Helios over Ikaros.[1] This selectivity was further confirmed in primary human T cells.

Proteome-wide analysis in human Tregs revealed that ALV2 primarily promotes the

degradation of Helios and its close homolog Eos (IKZF4), with minimal off-target effects.[1]

Compound
Target Proteins
Degraded

Cell Type Key Findings

ALV2
Helios (IKZF2), Eos

(IKZF4)
Jurkat, Human Tregs

Preferential

degradation of

Helios/Eos.[1]

ALV1

Ikaros (IKZF1), Helios

(IKZF2), Aiolos

(IKZF3), Eos (IKZF4)

Jurkat, Human Tregs
Pan-Ikaros family

degradation activity.[1]

Lenalidomide Ikaros (IKZF1) -
Selective for Ikaros

degradation.[1]

CC-885
Ikaros (IKZF1),

GSPT1
-

Degrades both Ikaros

and GSPT1.[1]

In Vivo Activity
The in vivo efficacy of ALV2 was assessed in a humanized CrbnI391V/I391V knock-in mouse

model, which permits the study of imide-induced protein degradation. Administration of ALV2 to

these mice resulted in the selective degradation of Helios in splenic CD4+ FoxP3+ Tregs,

without significantly affecting Ikaros levels.[1] This finding confirms that ALV2 can achieve its

intended selective protein degradation in a living organism.

Experimental Protocols
The preclinical evaluation of ALV2 involved a series of key experiments to determine its

mechanism of action, selectivity, and efficacy.

Immunoblotting
Objective: To visually confirm the degradation of target proteins.
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Method: Jurkat cells were treated with ALV1, ALV2, or control compounds. Cell lysates were

then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The

membrane was probed with specific antibodies against Ikaros, Helios, and GSPT1 to detect

the levels of these proteins. Co-administration with the proteasome inhibitor carfilzomib was

used to confirm that the degradation was proteasome-dependent.[1]

Multiplexed Mass Spectrometry-based Proteomics
Objective: To globally assess the selectivity of ALV1 and ALV2 across the entire proteome.

Method: Jurkat cells or human Tregs were treated with the compounds for 4 hours. Following

treatment, cells were lysed, and proteins were digested into peptides. The peptides were

then labeled with tandem mass tags for multiplexed analysis and analyzed by mass

spectrometry to quantify changes in protein abundance across approximately 7,900 proteins.

[1]

In Vivo Mouse Studies
Objective: To evaluate the ability of ALV2 to selectively degrade Helios in a living organism.

Method:CrbnI391V/I391V mice were administered ALV2 or a vehicle control. After the

treatment period, spleens were harvested, and single-cell suspensions were prepared.

Splenic CD4+ FoxP3+ Tregs were analyzed by flow cytometry to measure the levels of

Helios and Ikaros.[1]

Visualizing the Mechanism and Workflow
To better illustrate the underlying processes, the following diagrams depict the signaling

pathway of ALV2-induced degradation and the general experimental workflow.
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Caption: Mechanism of ALV2-induced Helios degradation.
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Caption: Experimental workflow for ALV2 preclinical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b10827672?utm_src=pdf-body-img
https://www.benchchem.com/product/b10827672?utm_src=pdf-body
https://www.benchchem.com/product/b10827672?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8162940/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8162940/
https://www.benchchem.com/product/b10827672#preclinical-research-and-findings-on-alv2
https://www.benchchem.com/product/b10827672#preclinical-research-and-findings-on-alv2
https://www.benchchem.com/product/b10827672#preclinical-research-and-findings-on-alv2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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